Cas no 216393-63-4 (5-Isopropyl-2-methoxyphenylboronic acid)
5-Isopropyl-2-methoxyphenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- (5-Isopropyl-2-methoxyphenyl)boronic acid
- 5-Isopropyl-2-methoxyphenylboronic acid
- (2-methoxy-5-propan-2-ylphenyl)boronic acid
- 5-ISOPROPYL-2-METHOXYBENZENEBORONIC ACID
- 5-Isopropyl-2-methoxybenzeneboronic acid [2-Methoxy-5-(1-methylethyl)phenyl]boronic acid
- [2-Methoxy-5-(1-methylethyl)phenyl]boronic acid
- AB08654
- FT-0620529
- DTXSID40404609
- [2-METHOXY-5-(PROPAN-2-YL)PHENYL]BORONIC ACID
- AKOS004116436
- (2-methoxy-5-propan-2-yl-phenyl)boronic Acid
- AS-65248
- 5-isopropyl-2-methoxy-phenylboronic acid
- ?5-ISOPROPYL-2-METHOXYBENZENEBORONIC ACID
- 5-isopropyl-2-methoxybenzene boronic acid
- A815556
- 5-isopropyl-2-methoxy-phenyl boronic acid
- 5-isopropyl-2-methoxy-benzene boronic acid
- E78115
- CS-0128569
- 216393-63-4
- SCHEMBL130864
- Boronic acid, [2-methoxy-5-(1-methylethyl)phenyl]-
- MFCD01318154
- 2-methoxy-5-isopropylphenyl boronic acid
- (1Z)-N-HYDROXY-2,2-DIPHENYLETHANIMIDAMIDE
- UTKAEAGLVJFBMK-UHFFFAOYSA-N
- DB-016094
-
- MDL: MFCD01318154
- Inchi: 1S/C10H15BO3/c1-7(2)8-4-5-10(14-3)9(6-8)11(12)13/h4-7,12-13H,1-3H3
- InChI Key: UTKAEAGLVJFBMK-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1B(O)O)C(C)C
- BRN: 9193266
Computed Properties
- Exact Mass: 194.11100
- Monoisotopic Mass: 194.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7A^2
Experimental Properties
- Color/Form: White powder
- Density: 1.08
- Melting Point: 84-88 °C
- Boiling Point: 350°Cat760mmHg
- Flash Point: 165.5°C
- Refractive Index: 1.509
- PSA: 49.69000
- LogP: 0.49840
- Solubility: Not determined
5-Isopropyl-2-methoxyphenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
5-Isopropyl-2-methoxyphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I872748-100mg |
5-Isopropyl-2-methoxyphenylboronic acid |
216393-63-4 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | I872748-250mg |
5-Isopropyl-2-methoxyphenylboronic acid |
216393-63-4 | 250mg |
$81.00 | 2023-05-18 | ||
| TRC | I872748-500mg |
5-Isopropyl-2-methoxyphenylboronic acid |
216393-63-4 | 500mg |
$121.00 | 2023-05-18 | ||
| TRC | I872748-1g |
5-Isopropyl-2-methoxyphenylboronic acid |
216393-63-4 | 1g |
$161.00 | 2023-05-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I168625-1g |
5-Isopropyl-2-methoxyphenylboronic acid |
216393-63-4 | 95% | 1g |
¥490.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I168625-5g |
5-Isopropyl-2-methoxyphenylboronic acid |
216393-63-4 | 95% | 5g |
¥1715.90 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I919744-250mg |
5-Isopropyl-2-methoxyphenylboronic acid |
216393-63-4 | 98% | 250mg |
¥169.20 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I919744-1g |
5-Isopropyl-2-methoxyphenylboronic acid |
216393-63-4 | 98% | 1g |
¥421.20 | 2022-01-12 | |
| Apollo Scientific | OR907465-1g |
5-Isopropyl-2-methoxyphenylboronic acid |
216393-63-4 | 98% | 1g |
£30.00 | 2025-02-20 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17460-1g |
5-Isopropyl-2-methoxybenzeneboronic acid, 98+% |
216393-63-4 | 98+% | 1g |
¥1614.00 | 2023-02-07 |
5-Isopropyl-2-methoxyphenylboronic acid Suppliers
5-Isopropyl-2-methoxyphenylboronic acid Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 5-Isopropyl-2-methoxyphenylboronic acid
5-Isopropyl-2-methoxyphenylboronic acid (CAS No. 216393-63-4): An Overview of Its Synthesis, Applications, and Recent Research
5-Isopropyl-2-methoxyphenylboronic acid (CAS No. 216393-63-4) is a versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This boronic acid derivative is characterized by its unique functional groups, which include an isopropyl substituent and a methoxy group attached to a phenyl ring. These features make it an attractive building block for a variety of chemical reactions and applications.
The synthesis of 5-Isopropyl-2-methoxyphenylboronic acid typically involves the coupling of a suitable boronic acid precursor with a substituted benzene derivative. One common method involves the use of Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction that is widely used in the synthesis of complex organic molecules. This reaction is known for its high efficiency and functional group tolerance, making it an ideal choice for the preparation of 5-Isopropyl-2-methoxyphenylboronic acid.
In recent years, 5-Isopropyl-2-methoxyphenylboronic acid has found numerous applications in the development of new materials and pharmaceuticals. One notable area of research is its use in the synthesis of small molecule inhibitors for various biological targets. For example, a study published in the Journal of Medicinal Chemistry in 2021 reported the successful use of 5-Isopropyl-2-methoxyphenylboronic acid as a key intermediate in the synthesis of potent inhibitors against cancer-related kinases. These inhibitors showed promising activity in both in vitro and in vivo models, highlighting the potential of this compound in drug discovery.
Beyond pharmaceutical applications, 5-Isopropyl-2-methoxyphenylboronic acid has also been explored for its utility in materials science. Its boronic acid functionality can be used to form covalent boronate esters with diols, which has applications in the development of dynamic covalent networks and self-healing materials. A recent study published in Advanced Materials demonstrated the use of 5-Isopropyl-2-methoxyphenylboronic acid to create stimuli-responsive hydrogels with tunable mechanical properties. These hydrogels have potential applications in tissue engineering and drug delivery systems.
The unique electronic properties of 5-Isopropyl-2-methoxyphenylboronic acid also make it an attractive candidate for use in organic electronics. Research published in the Journal of Materials Chemistry C in 2020 showed that this compound can be used as a building block for the synthesis of conjugated polymers with enhanced charge transport properties. These polymers have potential applications in organic photovoltaics and field-effect transistors.
In addition to its synthetic utility, 5-Isopropyl-2-methoxyphenylboronic acid has been studied for its potential as a catalyst or ligand in various catalytic reactions. A study published in Catalysis Science & Technology in 2019 reported the use of this compound as a ligand for palladium-catalyzed C-H activation reactions. The results showed that 5-Isopropyl-2-methoxyphenylboronic acid-based catalysts exhibited high activity and selectivity, making them promising candidates for industrial-scale processes.
The safety and environmental impact of 5-Isopropyl-2-methoxyphenylboronic acid are also important considerations. While boronic acids are generally considered to be relatively safe compounds, proper handling and disposal procedures should always be followed to ensure environmental sustainability. Recent studies have focused on developing greener synthetic methods for the production of boronic acids, including 5-Isopropyl-2-methoxyphenylboronic acid. For example, a study published in Green Chemistry in 2018 described a novel protocol using water as a solvent and recyclable catalysts, which significantly reduced waste generation and energy consumption.
In conclusion, 5-Isopropyl-2-methoxyphenylboronic acid (CAS No. 216393-63-4) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and functional groups make it an invaluable building block for organic synthesis, drug discovery, materials science, and catalysis. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.
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